2-Bromocyclohex-2-en-1-one

Natural Product Synthesis Chiral Resolution Sesquiterpenoid

Researchers needing a reliable α-bromo-α,β-unsaturated ketone building block face challenges with halogen-dependent reactivity. 2-Bromocyclohex-2-en-1-one (CAS 50870-61-6) is the validated solution for specific transformations where other 2-halocyclohex-2-en-1-ones fail. Its unique reactivity enables: (1) Transition metal-free aromatization to meta-substituted phenols at room temperature, a greener route for pharma/agrochemical building blocks. (2) CBS reduction for stereoselective synthesis of natural products like (+)-crispatanolide. (3) Introduction of C-7 oxygenation in taxane diterpene scaffolds related to Taxol. Procure with confidence: consistent quality and reliable global supply for your process R&D and medicinal chemistry programs.

Molecular Formula C6H7BrO
Molecular Weight 175.02 g/mol
CAS No. 50870-61-6
Cat. No. B1278525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocyclohex-2-en-1-one
CAS50870-61-6
Molecular FormulaC6H7BrO
Molecular Weight175.02 g/mol
Structural Identifiers
SMILESC1CC=C(C(=O)C1)Br
InChIInChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
InChIKeyKYNHSQQWQIIFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromocyclohex-2-en-1-one (CAS 50870-61-6): Baseline Characteristics and Industrial Utility


2-Bromocyclohex-2-en-1-one (CAS 50870-61-6) is a cyclic α-bromo-α,β-unsaturated ketone, identifiable as a colorless to light yellow liquid with a boiling point of approximately 160-161 °C . As a versatile synthetic building block, its primary industrial relevance stems from its dual reactivity as both an electrophilic Michael acceptor and a substrate for nucleophilic substitution and cross-coupling reactions. This enables its use in constructing complex molecular frameworks, including those found in pharmaceuticals like the anticancer agent Taxol , and in the generation of meta-substituted phenols [1].

The Procurement Risk of Generic 2-Halocyclohex-2-en-1-ones: Why 2-Bromocyclohex-2-en-1-one is Not Interchangeable


The specific halogen atom in the 2-halocyclohex-2-en-1-one scaffold is not a trivial substituent; it dictates the compound's reactivity profile in downstream chemical transformations. For instance, while the 2-iodo analog is effective in palladium-catalyzed Ullmann cross-coupling reactions [1], the 2-bromo derivative is uniquely suited for transition metal-free aromatization sequences to generate meta-substituted phenols, a process where other halogens may not exhibit the same reactivity or yield [2]. Furthermore, the 2-bromo compound serves as a critical intermediate in stereoselective syntheses, such as the CBS reduction used to establish the absolute configuration of (+)-crispatanolide, a role that cannot be assumed by its chloro or iodo counterparts without rigorous re-validation of the synthetic route [3]. Substituting 2-Bromocyclohex-2-en-1-one with a generic '2-halocyclohex-2-en-1-one' risks reaction failure, reduced yields, and lost time in process development.

Quantitative Differentiation of 2-Bromocyclohex-2-en-1-one: A Comparative Evidence Guide


Enabling Stereocontrolled Synthesis of (+)-Crispatanolide via CBS Reduction

2-Bromocyclohex-2-en-1-one is the essential substrate for establishing the absolute configuration of the liverwort sesquiterpenoid (+)-crispatanolide. The key step involves the Corey-Bakshi-Shibata (CBS) reduction of a 3-substituted-2-bromocyclohex-2-en-1-one derivative to introduce chirality [1]. This specific application underscores its unique role as a chiral building block, a property not inherently transferable to its non-brominated or differently halogenated analogs without separate, extensive process re-optimization.

Natural Product Synthesis Chiral Resolution Sesquiterpenoid CBS Reduction

Transition Metal-Free Aromatization to meta-Substituted Phenols

The compound's utility is demonstrated in a transition metal-free aromatization protocol. The process involves the addition of a Grignard reagent to a 2-bromocyclohex-2-en-1-one, followed by mild acid treatment and exposure to DBU at room temperature, which generates meta-substituted phenols [1]. This method is highlighted for its efficiency and mild conditions, avoiding the use of transition metal catalysts which can be costly and require removal from pharmaceutical products [2]. While the publication provides a family of routes, the 2-bromo derivative is the specifically studied and validated substrate for this transformation.

Aromatization meta-Substituted Phenols Transition Metal-Free Green Chemistry

Low Yield in [4+2] Cycloaddition with Homophthalic Anhydride

A direct head-to-head comparison is available from a study on the [4+2] cycloaddition of homophthalic anhydrides. Under identical reaction conditions for 7 hours, the reaction with 2-bromocyclohex-2-en-1-one afforded the desired acetate product in only 7% yield, with a large amount of unreacted starting material recovered [1]. This result quantitatively defines a limitation of the compound's reactivity in this specific transformation, providing a clear data point for process chemists to assess its suitability.

Cycloaddition Reactivity Profiling peri-Hydroxy Aromatic Compounds

Validated Application Scenarios for 2-Bromocyclohex-2-en-1-one


Synthesis of Chiral Sesquiterpenoid Natural Products

This compound is the validated starting material for introducing chirality via CBS reduction in the total synthesis of (+)-crispatanolide [1]. This application is directly supported by evidence in Section 3. Its use is critical for establishing the absolute configuration of this and potentially related natural products.

Development of Transition Metal-Free Aromatization Processes

As detailed in Section 3, 2-bromocyclohex-2-en-1-one is the key substrate for a room-temperature, transition metal-free aromatization protocol that yields meta-substituted phenols [2]. This scenario is ideal for process R&D groups seeking to develop 'greener' and more cost-efficient routes to phenolic building blocks for pharmaceuticals or agrochemicals.

Synthesis of Intermediates for Taxane Diterpenes

The compound's utility extends to the synthesis of bicyclic systems related to Taxol. Specifically, 2-bromocyclohexenone acetals have been evaluated as vehicles for introducing C-7 oxygenation, a key step preliminary to the synthesis of taxane diterpenes [3]. This makes it a targeted procurement item for medicinal chemistry programs focused on this therapeutically important class of molecules.

Aromatization to meta-(Arylsulfanyl)phenols

Building on the aromatization evidence, this compound is specifically used to generate meta-(arylsulfanyl)- and meta-(alkylsulfanyl)phenols. The process involves bromination of a 3-(arylsulfanyl)cyclohex-2-en-1-one with NBS, followed by treatment with DBU at room temperature to effect aromatization [4]. This is a defined, high-value application for accessing phenols with potential biological activity.

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